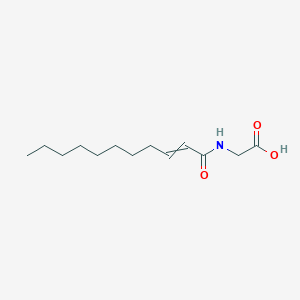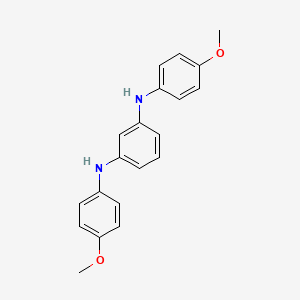
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methoxyphenyl groups attached to a benzene-1,3-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The resulting benzene-1,3-diamine is then subjected to a substitution reaction with 4-methoxyphenyl halides in the presence of a base such as sodium hydroxide to yield N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine.
Industrial Production Methods
Industrial production methods for N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its good stability and high hole mobility.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine involves its interaction with molecular targets and pathways related to its electronic properties. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges (holes) through the device, thereby enhancing its performance .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~-Bis(4-methoxyphenyl)naphthalen-2-amine: This compound has similar hole-transporting properties but with a different core structure.
N~1~,N~3~-Bis(4-methoxyphenyl)aniline: Another related compound with similar electronic properties.
Uniqueness
N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine is unique due to its specific combination of methoxyphenyl groups and benzene-1,3-diamine core, which imparts distinct electronic properties and stability, making it suitable for various advanced applications .
Properties
CAS No. |
202832-49-3 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C20H20N2O2/c1-23-19-10-6-15(7-11-19)21-17-4-3-5-18(14-17)22-16-8-12-20(24-2)13-9-16/h3-14,21-22H,1-2H3 |
InChI Key |
JJGYZGWHHMEVBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




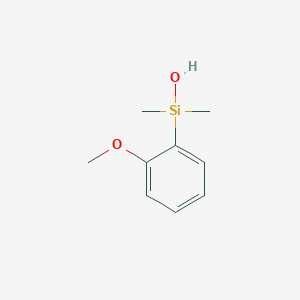
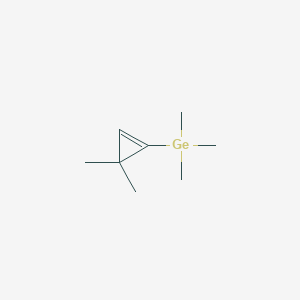
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)

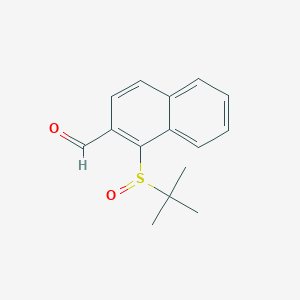
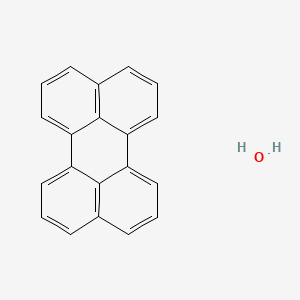
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)

